molecular formula C9H9NO3 B14252375 7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one

7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one

Katalognummer: B14252375
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: NDRBJOVXYUZPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one is a heterocyclic compound that features a fused pyran and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable methoxy-substituted precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-C]pyridin-4-one derivatives, while substitution reactions can produce various functionalized pyrano[3,2-C]pyridin-4(3H)-one compounds .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one is unique due to its specific methoxy substitution and the particular arrangement of its fused ring system.

Eigenschaften

Molekularformel

C9H9NO3

Molekulargewicht

179.17 g/mol

IUPAC-Name

7-methoxy-2,3-dihydropyrano[3,2-c]pyridin-4-one

InChI

InChI=1S/C9H9NO3/c1-12-9-4-8-6(5-10-9)7(11)2-3-13-8/h4-5H,2-3H2,1H3

InChI-Schlüssel

NDRBJOVXYUZPID-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C2C(=O)CCOC2=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.